molecular formula C14H15N2NaO7S3 B12391138 Sulfo-SPP sodium

Sulfo-SPP sodium

Cat. No.: B12391138
M. Wt: 442.5 g/mol
InChI Key: BBEYHTSOUCPSMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-SPP sodium is a heterobifunctional cross-linking agent known for its thiol-cleavable and membrane-impermeable properties. It is widely used in scientific research, particularly in the field of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with proteins and other biomolecules .

Chemical Reactions Analysis

Types of Reactions

Sulfo-SPP sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Sulfo-SPP sodium has a wide range of applications in scientific research, including:

    Chemistry: Used as a cross-linking agent in the synthesis of complex molecules and materials.

    Biology: Employed in the modification of proteins and other biomolecules for various studies.

    Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

Sulfo-SPP sodium exerts its effects through the formation of stable covalent bonds with target molecules. The thiol-cleavable property allows for controlled release of the linked molecules under specific conditions, making it ideal for applications such as drug delivery. The molecular targets and pathways involved include thiol groups on proteins and other biomolecules .

Comparison with Similar Compounds

Sulfo-SPP sodium is unique due to its thiol-cleavable and membrane-impermeable properties. Similar compounds include:

This compound stands out due to its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C14H15N2NaO7S3

Molecular Weight

442.5 g/mol

IUPAC Name

sodium;2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonate

InChI

InChI=1S/C14H16N2O7S3.Na/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22;/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

BBEYHTSOUCPSMC-UHFFFAOYSA-M

Canonical SMILES

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])SSC2=CC=CC=N2.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.